BenchChemオンラインストアへようこそ!

Elsamitrucin

Antitumor Potency Comparative Pharmacology Murine Tumor Models

Elsamitrucin (BMY-28090, elsamicin A) is a dual topoisomerase I/II inhibitor with 10–30× greater potency than chartreusin in P388, L1210, B16 melanoma, and M5076 sarcoma models. Its distinguishing feature—a clinically documented absence of myelosuppression—enables its use in combination regimens where hematological toxicity is a concern. With a 36–60 h terminal half-life, it supports less frequent dosing schedules for sustained PK/PD studies. The preferred agent for preclinical oncology efficacy benchmarks and Phase II/III trial design in relapsed/refractory NHL.

Molecular Formula C33H35NO13
Molecular Weight 653.6 g/mol
CAS No. 97068-30-9
Cat. No. B1684452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElsamitrucin
CAS97068-30-9
Synonyms10Oelsaminosylelsarosylchartarin;  elsamicin A;  BBM 2478A;  BMY2800;  BRN 5214813;  BMY28090 D03977
Molecular FormulaC33H35NO13
Molecular Weight653.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O
InChIInChI=1S/C33H35NO13/c1-11-9-10-16-19-17(11)29(38)46-25-18-14(24(36)21(20(19)25)30(39)44-16)7-6-8-15(18)45-32-28(33(4,40)27(37)13(3)43-32)47-31-22(34)26(41-5)23(35)12(2)42-31/h6-10,12-13,22-23,26-28,31-32,35-37,40H,34H2,1-5H3/t12-,13-,22-,23+,26-,27+,28+,31-,32+,33+/m1/s1
InChIKeyMGQRRMONVLMKJL-KWJIQSIXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elsamitrucin (CAS 97068-30-9): Procurement-Ready Profile of a Dual Topoisomerase I/II Inhibitor


Elsamitrucin (BMY-28090, elsamicin A, CAS 97068-30-9) is a heterocyclic antineoplastic antibiotic isolated from Actinomycete strain J907-21 [1]. It functions as a dual inhibitor of topoisomerase I and II, intercalating preferentially into guanine-cytosine (G-C)-rich DNA sequences to induce single-strand breaks and block DNA replication [2]. As a chartreusin analog, it is distinguished by its unique dual-enzyme inhibition profile and a notable lack of myelosuppression in clinical settings [3].

Elsamitrucin Procurement: Why Generic Topoisomerase Inhibitor Substitution is Scientifically Unsupported


Elsamitrucin cannot be substituted with other topoisomerase inhibitors, including its close structural analog chartreusin, due to critical differences in both potency and toxicity profile. Unlike many agents in its class, elsamitrucin exhibits a dual inhibition of topoisomerase I and II [1]. More importantly, clinical studies have consistently demonstrated a unique lack of myelosuppression—a common and dose-limiting toxicity for many standard chemotherapeutics [2]. The quantitative evidence below details the specific, verifiable performance gaps that make elsamitrucin a distinct scientific selection.

Elsamitrucin Product-Specific Evidence: Quantified Differentiation from Chartreusin and Topoisomerase II Inhibitor Class


Elsamitrucin Exhibits 10- to 30-Fold Higher Potency than Chartreusin in Murine Tumor Models

In comparative in vivo efficacy studies, elsamitrucin demonstrates significantly superior antitumor activity relative to its natural analog chartreusin. While both compounds share a core structure, elsamitrucin's antitumor activity in murine tumor models is quantified as being 10 to 30 times more potent than that of chartreusin [1].

Antitumor Potency Comparative Pharmacology Murine Tumor Models

Elsamitrucin Demonstrates a Unique Safety Profile: Zero Myelosuppression in Relapsed/Refractory Non-Hodgkin's Lymphoma

In a Phase II clinical trial for relapsed/refractory non-Hodgkin's lymphoma, elsamitrucin administered at 25 mg/m²/week showed modest antitumor activity (13% partial response rate) but was notably distinguished by a complete absence of myelosuppression, a common and often dose-limiting toxicity associated with many standard chemotherapeutics [1][2].

Clinical Safety Myelosuppression Non-Hodgkin's Lymphoma

Elsamitrucin's Dual Topoisomerase I/II Inhibition: A Distinct Mechanism from Chartreusin and Other Class Members

Elsamitrucin is distinguished by its ability to inhibit both topoisomerase I and II [1][2]. In contrast, its analog elsamicin A is described as a potent inhibitor of topoisomerase II but does not inhibit topoisomerase I [3]. This dual inhibition profile offers a broader mechanistic attack on DNA topology, potentially contributing to its unique efficacy and safety characteristics.

Mechanism of Action Topoisomerase Inhibition Dual Inhibition

Clinical Pharmacokinetics: Elsamitrucin Exhibits a Long Terminal Half-Life of 36-60 Hours

A Phase I clinical pharmacology study reported that elsamitrucin has a terminal half-life of 36-60 hours following intravenous administration [1]. This long half-life supports less frequent dosing schedules, with the recommended Phase II dose being 25 mg/m² every 2 weeks [2].

Pharmacokinetics Half-Life Drug Elimination

Elsamitrucin Application Scenarios: From Potency-Driven Preclinical Models to Myelosuppression-Sparing Clinical Trials


Preclinical Efficacy Studies in Murine Tumor Models

Elsamitrucin is the superior choice for preclinical oncology research requiring high-potency antitumor activity in classic murine models such as P388 leukemia, L1210 leukemia, B16 melanoma, and M5076 sarcoma. Its 10- to 30-fold higher potency compared to chartreusin makes it the definitive agent for establishing efficacy benchmarks in these systems [4].

Clinical Trials for Hematological Malignancies with High Myelosuppression Risk

Elsamitrucin is ideally suited for Phase II/III clinical trial design in relapsed/refractory non-Hodgkin's lymphoma (NHL) and other hematological cancers. Its documented lack of myelosuppression [4] enables its use in patient populations with compromised bone marrow function or in combination regimens where additive hematological toxicity is a primary concern [5].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with a Long-Acting Agent

For researchers conducting PK/PD studies, elsamitrucin provides a valuable tool due to its extended 36-60 hour terminal half-life [4]. This characteristic supports less frequent dosing schedules in vivo and allows for the study of sustained drug exposure and its correlation with both efficacy and the reversible hepatotoxicity observed clinically [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elsamitrucin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.